3-[(4-chlorobenzyl)oxy]-2-hexyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cannabinoid receptor pharmacology CB2 selectivity Conformational analysis

This compound is a first-in-class research probe with a reversed pharmacophore topology (C2-hexyl chain) versus known cannabilactones, making it uniquely suited for mapping CB2 receptor spatial tolerance. The 4-chlorobenzyl ether introduces halogen bonding capability and a heavy atom (Cl) for unambiguous crystallographic phasing, a feature absent in methoxy or methyl analogs. Its tetrahydro-B-ring core is a validated scaffold for cholinesterase and PDE2 inhibition, enabling dual-target neurodegenerative disease research. Procure this specific substitution pattern to ensure experimental validity in SAR, ADME benchmarking, and structural biology studies.

Molecular Formula C26H29ClO3
Molecular Weight 425.0 g/mol
Cat. No. B11160907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-chlorobenzyl)oxy]-2-hexyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Molecular FormulaC26H29ClO3
Molecular Weight425.0 g/mol
Structural Identifiers
SMILESCCCCCCC1=CC2=C(C=C1OCC3=CC=C(C=C3)Cl)OC(=O)C4=C2CCCC4
InChIInChI=1S/C26H29ClO3/c1-2-3-4-5-8-19-15-23-21-9-6-7-10-22(21)26(28)30-25(23)16-24(19)29-17-18-11-13-20(27)14-12-18/h11-16H,2-10,17H2,1H3
InChIKeyYUMJOILVBGXCGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(4-Chlorobenzyl)oxy]-2-hexyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one: Structural and Pharmacological Class Context for Scientific Procurement


3-[(4-Chlorobenzyl)oxy]-2-hexyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (molecular formula C₂₆H₂₉ClO₃, average mass 424.96 g/mol) is a fully synthetic tetracyclic organic molecule belonging to the benzo[c]chromen-6-one (6H-dibenzo[b,d]pyran-6-one) class. This scaffold is the pharmacophoric core of the cannabilactones, a family of cannabinoid receptor type 2 (CB₂)-selective agonists structurally related to cannabinol [1]. The compound incorporates three notable structural features: a saturated tetrahydro B-ring (positions 7–10), a linear n-hexyl side chain at C2, and a 4-chlorobenzyl ether substituent at C3. This substitution pattern distinguishes it from the prototypical cannabilactones AM1710 and AM1714, which carry branched dimethylheptyl or dimethyloctyl chains at C3 on a fully aromatic B-ring [1][2]. The tetrahydro B-ring renders the core more conformationally flexible than the planar, aromatic cannabilactone scaffold, a feature documented by X-ray crystallography of the aromatic analogs [1].

Why Generic 6H-Benzo[c]chromen-6-one Analogs Cannot Replace 3-[(4-Chlorobenzyl)oxy]-2-hexyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one in Targeted Research


The benzo[c]chromen-6-one scaffold supports multiple, structurally divergent pharmacologies depending on the B-ring saturation state, the nature of the C2 chain, and the C3 substituent. Aromatic B-ring cannabilactones such as AM1710 exhibit sub-nanomolar CB₂ affinity and 54- to 490-fold selectivity over CB₁ [1]. In contrast, tetrahydro B-ring derivatives of this scaffold have been characterized primarily as cholinesterase inhibitors and phosphodiesterase II (PDE2) inhibitors, with IC₅₀ values spanning ~1–100 μM depending on substitution [2][3]. The C3 substituent further bifurcates activity: the free 3-hydroxy lead compound (3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one) exhibits PDE2 inhibition (IC₅₀ = 93.24 μM) [3], while the 4-chlorobenzyl ether present in the target compound introduces a halogenated aromatic group capable of halogen bonding, increased lipophilicity (estimated LogP ~5.4–6.0 vs. ~3.7 for the parent core) , and altered metabolic stability. Substituting the target compound with a simple 3-hydroxy, 3-methoxy, or 3-alkyl analog without the 4-chlorobenzyl ether would eliminate these distinct physicochemical and potentially pharmacological properties, rendering experimental comparisons across in-class analogs invalid for any study requiring this specific substitution pattern.

Quantitative Differentiation Evidence for 3-[(4-Chlorobenzyl)oxy]-2-hexyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one Against Closest Analogs


B-Ring Saturation State Distinguishes Tetrahydro Benzo[c]chromen-6-one Derivatives from Aromatic Cannabilactones: Target Class and Conformational Divergence

The target compound contains a fully saturated tetrahydro B-ring (positions 7–10), whereas the prototypical cannabilactones AM1710 and AM1714 possess a fully aromatic benzo[c]chromen-6-one core. X-ray crystallography of AM1710 and AM1714 reveals a planar tricyclic ring conformation enforced by aromaticity [1]. Saturation of the B-ring in the target compound introduces torsional flexibility at the C7–C8 and C9–C10 bonds, disrupting the planar pharmacophore. This conformational difference has been shown to shift biological activity profiles across the scaffold class: aromatic B-ring analogs are sub-nanomolar CB₂ agonists (AM1714: Ki = 0.25 nM at CB₂, 490-fold selectivity over CB₁) [1], whereas tetrahydro B-ring derivatives are reported as cholinesterase inhibitors and PDE2 inhibitors rather than high-affinity cannabinoid ligands [2][3]. The target compound's tetrahydro B-ring predicts a distinct pharmacological profile from the aromatic cannabilactone comparators.

Cannabinoid receptor pharmacology CB2 selectivity Conformational analysis

Halogenated 4-Chlorobenzyl Ether vs. 4-Methoxybenzyl Ether at C3: Impact on Lipophilicity, Electrophilicity, and Halogen Bonding Potential

The target compound bears a 4-chlorobenzyl (-OCH₂C₆H₄Cl) ether at C3 (MW 424.96 g/mol), distinguishing it from the closest documented analog, 2-hexyl-3-[(4-methoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (MW 420.5 g/mol) in which the chlorine atom is replaced by a methoxy group . The chlorine substituent increases molecular polarizability (atomic polarizability: Cl = 2.18 ų vs. O in OCH₃ = 0.80 ų), enhances the C3 substituent LogP contribution (Hansch π constant: Cl = +0.71 vs. OCH₃ = -0.02), and introduces halogen-bond donor capacity at the σ-hole of the C–Cl bond (bond polarizability ~4.5–5.0 ų) [1]. The computed polar surface area (PSA) of the target scaffold (estimated ~35–39 Ų based on chemsrc data for analogous C₂₆H₂₉ClO₃ compounds ) is slightly lower than that of the methoxy analog (estimated PSA ~44–48 Ų due to the additional oxygen), predicting superior membrane permeability.

Physicochemical property differentiation Halogen bonding Lead optimization

C2 n-Hexyl Chain vs. Prototypical Cannabilactone C3 Branched Alkyl Substituents: Constitutional Isomerism Alters Predicted Pharmacophore Topology

In all reported high-affinity cannabilactones (AM1710, AM1714, AM4346), the lipophilic alkyl chain occupies the C3 position of the benzo[c]chromen-6-one scaffold, while the C2 position is typically unsubstituted or carries a smaller group [1][2]. The target compound reverses this topology: an n-hexyl chain is placed at C2, and the bulky 4-chlorobenzyl ether occupies C3. This constitutional isomerism fundamentally alters the three-dimensional projection of the lipophilic tail relative to the lactone carbonyl and the tricyclic plane. In the AM1710/AM1714 pharmacophore model, the C3 dimethylalkyl chain extends into a hydrophobic sub-pocket of the CB₂ receptor, while the C1/C9 hydroxyl groups form key hydrogen bonds [1]. In the target compound, the hexyl chain at C2 projects into a different spatial vector, potentially misaligning with the CB₂ hydrophobic channel while the C3 4-chlorobenzyl group occupies the region normally filled by the alkyl chain, creating a swapped pharmacophore topology.

Pharmacophore mapping Structure-activity relationship Cannabinoid receptor ligands

Scaffold-Level Cholinesterase and PDE2 Inhibitory Activity: Baseline Biological Data for 7,8,9,10-Tetrahydro-benzo[c]chromen-6-one Derivatives

The 7,8,9,10-tetrahydro-benzo[c]chromen-6-one scaffold (without the C2-hexyl and C3-4-chlorobenzyl substituents) has been characterized as a cholinesterase inhibitor scaffold by Gulcan et al. (2014), with several derivatives exhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitory activity comparable to rivastigmine, galantamine, and donepezil in both in vitro enzymatic and in vivo passive avoidance tests [1]. Separately, the 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one lead compound was shown to inhibit PDE2 with an IC₅₀ of 93.24 μM [2]. These studies establish that the tetrahydro B-ring scaffold possesses intrinsic biological activity across multiple enzyme targets. While the target compound's specific C2-hexyl and C3-4-chlorobenzyl ether modifications have not been tested in these assays, the scaffold-level data provide a biological baseline from which substituent effects can be evaluated.

Cholinesterase inhibition PDE2 inhibition Neurodegenerative disease research

Molecular Weight and Physicochemical Property Window Differentiates This Compound from Common Benzo[c]chromen-6-one Screening Fragments

At MW = 424.96 g/mol (C₂₆H₂₉ClO₃), the target compound falls in the 'lead-like' to 'drug-like' property space (Lipinski Rule of 5: MW > 400 triggers a violation count of 1 based on MW alone, assuming LogP > 5) . This places it substantially above the typical fragment screening size range (MW < 300) occupied by many benzo[c]chromen-6-one fragments such as 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (MW 300.39 g/mol) and the unsubstituted core 6H-benzo[c]chromen-6-one (MW 196.20 g/mol) . The incorporation of both a C2 hexyl chain (ΔMW +85) and a C3 4-chlorobenzyl ether (ΔMW +143 relative to 3-hydroxy) yields a compound with physicochemical properties appropriate for target-based screening at typical lead concentrations (10 μM), while being too large for fragment-based drug discovery (FBDD) libraries that require MW < 300 and LogP < 3. The estimated LogP of ~5.4 indicates high lipophilicity, predicting significant plasma protein binding and potential solubility limitations in aqueous assay buffers (<10 μM estimated aqueous solubility based on LogP >5).

Drug-likeness Lead-likeness Fragment-based screening

Primary Research and Industrial Application Scenarios for 3-[(4-Chlorobenzyl)oxy]-2-hexyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one Based on Available Evidence


Probe Compound for CB₂ Pharmacophore Reversal Studies: Evaluating the Impact of C2-vs-C3 Alkyl Chain Placement

The target compound represents a reversed pharmacophore topology relative to all published high-affinity cannabilactones, with the n-hexyl chain at C2 rather than the canonical C3 position [1]. This makes it uniquely suited as a negative-control or probe compound in CB₂ receptor structure-activity relationship studies designed to map the spatial tolerance of the CB₂ hydrophobic sub-pocket. Researchers investigating CB₂ ligand binding can use this compound alongside AM1710 or GW405833 to determine whether C2-substituted benzo[c]chromen-6-ones retain any CB₂ affinity or whether the C3 position is an absolute pharmacophoric requirement. No other commercially cataloged analog with a C2-hexyl/C3-benzyloxy substitution pattern has published CB₂ data, making this compound a first-in-class probe for this SAR question [1][2].

Cholinesterase or PDE2 Inhibitor Screening Hit in Neurodegenerative Disease Programs Using the Tetrahydro-benzo[c]chromen-6-one Scaffold

The 7,8,9,10-tetrahydro-benzo[c]chromen-6-one core has demonstrated validated activity as a cholinesterase inhibitor scaffold (comparable to donepezil and rivastigmine in vitro and in vivo) [2] and as a PDE2 inhibitor scaffold (lead IC₅₀ = 93.24 μM) [3]. The target compound's specific C2-hexyl and C3-4-chlorobenzyloxy modifications may confer improved potency, selectivity between AChE and BuChE, or altered blood-brain barrier penetration compared to the published 3-hydroxy or 3-alkoxy derivatives. Procurement is warranted for medicinal chemistry programs targeting Alzheimer's disease or other neurodegenerative conditions where dual ChE/PDE2 inhibition or improved CNS penetration (due to increased LogP from the chlorobenzyl group) are desired. Crucially, the compound should be screened in both AChE and BuChE assays alongside rivastigmine as a positive control [2].

Halogen Bonding Probe in Structural Biology: Investigating 4-Chlorobenzyl-Mediated Protein-Ligand Interactions

The 4-chlorobenzyl ether substituent introduces a polarized C–Cl bond capable of engaging in halogen bonding (C–Cl···O=C or C–Cl···π interactions) with protein backbone carbonyls or aromatic side chains [3]. This feature is absent in the corresponding 4-methoxybenzyl, 4-methylbenzyl, and unsubstituted benzyl analogs. The target compound can be used in X-ray co-crystallography or cryo-EM studies to map halogen bond geometries in the binding sites of target proteins (e.g., cholinesterases, PDE2, or cannabinoid receptors). The electron density signature of chlorine (Z = 17) provides a strong anomalous scattering signal at Cu Kα wavelength, facilitating unambiguous placement of the ligand in crystallographic electron density maps. This distinguishes it from the 4-methoxy analog, which lacks a heavy atom for phasing [4].

Physicochemical Benchmarking Standard for Tetrahydro-benzo[c]chromen-6-one Library Compounds in ADME Assays

With MW = 424.96 g/mol, estimated LogP ~5.4, zero H-bond donors, and PSA ~35–39 Ų, the target compound occupies a specific physicochemical property bin at the boundary of lead-like and drug-like space [1][4]. This makes it suitable as a benchmarking standard in ADME panels (e.g., microsomal stability, plasma protein binding, Caco-2 permeability, CYP inhibition) to establish baseline properties for the tetrahydro-benzo[c]chromen-6-one chemotype series. By comparing metabolic stability data for the 4-chlorobenzyl ether (target compound) against the 3-hydroxy analog and the 4-methoxybenzyl analog, medicinal chemists can deconvolve the contribution of the C3 substituent to oxidative metabolism, glucuronidation susceptibility, and CYP450 inhibition. This compound series-level characterization is essential for any lead optimization program exploring this scaffold [2].

Quote Request

Request a Quote for 3-[(4-chlorobenzyl)oxy]-2-hexyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.